molecular formula C12H14BF3O2 B6150365 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane CAS No. 1165935-99-8

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane

Katalognummer B6150365
CAS-Nummer: 1165935-99-8
Molekulargewicht: 258
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane (TMDT) is an organic compound belonging to the family of boronic esters. It is a colorless, odorless, and non-toxic compound that has been used as a versatile reagent in organic synthesis. TMDT has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used as an intermediate in the synthesis of various other compounds, such as polymers, dyes, and fragrances.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of dyes and fragrances. In addition, 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane has been used in the synthesis of various other compounds, such as peptides, amino acids, and carbohydrates.

Wirkmechanismus

The mechanism of action of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is based on the nucleophilic addition reaction of the Grignard reagent to the trifluorophenyl borate ester. In this reaction, the Grignard reagent acts as a nucleophile and the trifluorophenyl borate ester acts as an electrophile. The reaction results in the formation of a boron-oxygen bond, which is the key to the formation of the desired product.
Biochemical and Physiological Effects
4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is a non-toxic compound and has no known biochemical or physiological effects. It is not known to be metabolized by the body and is not known to cause any adverse reactions.

Vorteile Und Einschränkungen Für Laborexperimente

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane has several advantages when used in lab experiments. It is a non-toxic compound and is easy to handle in the laboratory. Furthermore, it is a versatile reagent that can be used in a variety of reactions. However, the reaction requires a low temperature (-78°C) and a dry solvent, which can be difficult to achieve in some laboratory settings.

Zukünftige Richtungen

The future of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane lies in its potential applications in a variety of fields. For example, it could be used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of dyes and fragrances, and in the synthesis of various other compounds, such as peptides, amino acids, and carbohydrates. In addition, it could be used in the synthesis of pharmaceuticals and pesticides. Finally, further research could be conducted to explore the potential of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane as a therapeutic agent.

Synthesemethoden

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is synthesized using a method known as the Grignard reaction. The Grignard reaction is a type of nucleophilic addition reaction that involves the addition of a Grignard reagent to an organic compound. In the case of 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane, a Grignard reagent is reacted with a trifluorophenyl borate ester to form the desired product. The reaction is typically carried out in a dry solvent, such as diethyl ether or tetrahydrofuran, at a temperature of -78°C.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane involves the reaction of 2,4,5-trifluorophenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "2,4,5-trifluorophenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4,5-trifluorophenylboronic acid and 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid that may have formed.", "Step 5: Purify the product by column chromatography using a suitable eluent such as a mixture of hexane and ethyl acetate.", "Step 6: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS-Nummer

1165935-99-8

Produktname

4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane

Molekularformel

C12H14BF3O2

Molekulargewicht

258

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.